molecular formula C6H2Cl2N2O2 B3359300 3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid CAS No. 848499-70-7

3,4-Dichloro-5-cyano-1H-pyrrole-2-carboxylic acid

Cat. No. B3359300
Key on ui cas rn: 848499-70-7
M. Wt: 205 g/mol
InChI Key: KUQOOKMSGOFLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07709503B2

Procedure details

The title compound was prepared by a procedure analogous to Intermediate 3 starting from methyl 3,4-dichloro-5-cyano-1H-pyrrole-2-carboxy late (Intermediate 130).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3,4-dichloro-5-cyano-1H-pyrrole-2-carboxy late
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 130
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C(Cl)=C(C)NC=1C(O)=O.[Cl:12][C:13]1[C:17]([Cl:18])=[C:16]([C:19]#[N:20])[NH:15][C:14]=1[C:21]([O:23]C)=[O:22]>>[Cl:12][C:13]1[C:17]([Cl:18])=[C:16]([C:19]#[N:20])[NH:15][C:14]=1[C:21]([OH:23])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(NC(=C1Cl)C)C(=O)O
Name
methyl 3,4-dichloro-5-cyano-1H-pyrrole-2-carboxy late
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(NC(=C1Cl)C#N)C(=O)OC
Name
Intermediate 130
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(NC(=C1Cl)C#N)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(NC(=C1Cl)C#N)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.